molecular formula C8H12N2O2S B2358037 6-Ethylsulfonyl-5-methylpyridin-3-amine CAS No. 1343610-10-5

6-Ethylsulfonyl-5-methylpyridin-3-amine

Cat. No.: B2358037
CAS No.: 1343610-10-5
M. Wt: 200.26
InChI Key: PGGBVUUPADKDPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like 6-Ethylsulfonyl-5-methylpyridin-3-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C8H12N2O2S. Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general can undergo a variety of reactions. These include reactions with acids to form ammonium salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with nitrous acid to form diazonium salts .

Scientific Research Applications

Chemical Synthesis and Derivatives

6-Ethylsulfonyl-5-methylpyridin-3-amine, as a chemical compound, plays a role in various chemical synthesis processes. For example, it is involved in the formation of aminals through Pummerer rearrangement, where amines react with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base like pyridine, leading to the formation of unique aminal compounds (Rakhit, Georges, & Bagli, 1979). This compound is also pivotal in the synthesis of various functionalized, water-soluble derivatives, particularly in the context of BODIPY dyes, which are used as fluorescent probes in aqueous environments (Li, Han, Nguyen, & Burgess, 2008).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical chemistry, derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For instance, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, which show promise as antibacterial agents, is closely related to the chemical structure of this compound (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Materials Science and Engineering

This compound also finds applications in materials science, particularly in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes, enhanced by the presence of sulfonated aromatic diamine monomers, show improved water flux and are effective in the treatment of dye solutions, demonstrating the versatility of this compound in advanced materials applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Properties

IUPAC Name

6-ethylsulfonyl-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-13(11,12)8-6(2)4-7(9)5-10-8/h4-5H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGBVUUPADKDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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